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5'-Amino-2,3'-bithiophene-4'-carbonitrile

Cat. No.: B3256772
CAS No.: 276670-60-1
M. Wt: 206.3 g/mol
InChI Key: OMMDPTFXYBRCBW-UHFFFAOYSA-N
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Description

Contextualization of Bithiophene Architectures in Organic Chemistry

Bithiophene architectures are fundamental building blocks in the field of organic chemistry, particularly in the development of functional materials. thieme-connect.com These systems consist of two linked thiophene (B33073) rings, which are five-membered aromatic rings containing a sulfur atom. The connection between the two thiophene rings can occur at different positions, leading to variations in the electronic and physical properties of the resulting molecule. The α-site-connected bithiophenes, in particular, form an extended conjugated system that allows for efficient charge transfer through π-delocalization. acs.org This property is crucial for applications in organic electronics, leading to electrical conductivity and red-shifted light absorption. acs.org

The inherent electron-rich nature of the conjugated bithiophene core makes its photophysical properties highly tunable. acs.org By attaching different functional groups, scientists can modulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, providing a powerful tool to customize the electronic and photophysical characteristics of the material. acs.org This versatility has led to extensive research into functionalized bithiophenes for various applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). acs.orgacs.org For instance, the development of thioalkyl-functionalized bithiophene-based organic sensitizers has led to high-performance DSSCs. acs.org The concise and efficient synthesis of bithiophene derivatives remains an important goal for chemists in the fields of organic and materials chemistry. thieme-connect.comnih.gov

Significance of Amino and Nitrile Functional Groups in Molecular Design

The introduction of specific functional groups onto a molecular scaffold is a key strategy in molecular design to impart desired properties. The amino (–NH₂) and nitrile (–C≡N) groups are particularly significant due to their distinct electronic characteristics.

The amino group is a strong electron-donating group. Its presence in a conjugated system can significantly raise the HOMO level, influencing the molecule's electronic and optical properties. In the context of materials science, this can enhance charge injection and transport capabilities. In medicinal chemistry, amino groups are crucial as they can participate in hydrogen bonding with biological targets like proteins and can be protonated to improve water solubility. mdpi.com

The nitrile group , conversely, is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. nih.gov This group can lower the LUMO energy level of a conjugated system. The nitrile's linear geometry and strong dipole moment also allow it to act as a hydrogen bond acceptor or a surrogate for other polar functional groups like hydroxyl or carboxyl groups. nih.govresearchgate.net The powerful electron-withdrawing nature of the nitrile unit facilitates non-specific dipole interactions with amino acids and metal ions. nih.gov Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide range of medical conditions. nih.gov

The strategic placement of both an electron-donating amino group and an electron-withdrawing nitrile group on the same conjugated framework, as seen in 5'-Amino-2,3'-bithiophene-4'-carbonitrile, creates a "push-pull" system. This configuration can lead to strong intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in nonlinear optics, photovoltaics, and as fluorescent probes.

Table 1: Significance of Amino and Nitrile Functional Groups in Molecular Design

Functional Group Electronic Effect Key Roles in Molecular Design
**Amino (–NH₂) ** Electron-Donating Raises HOMO energy levels, acts as hydrogen bond donor, improves solubility. mdpi.com
Nitrile (–C≡N) Electron-Withdrawing Lowers LUMO energy levels, acts as hydrogen bond acceptor, serves as a polar surrogate. nih.govresearchgate.net

Overview of this compound within the Landscape of Advanced Conjugated Heterocycles

This compound is a heterocyclic compound that integrates the key features discussed above: a bithiophene core functionalized with both an amino and a nitrile group. bldpharm.com This specific arrangement places it within the class of advanced conjugated heterocycles designed for specific electronic and photophysical properties.

The bithiophene scaffold provides the essential conjugated pathway for electron delocalization. The "push-pull" electronic nature endowed by the amino and nitrile substituents suggests that this molecule likely possesses interesting optical and electronic properties, such as strong fluorescence and significant solvatochromism (a change in color with solvent polarity).

While specific research findings on the applications of this compound are not extensively detailed in publicly available literature, its structure is emblematic of donor-acceptor chromophores. Molecules with similar structural motifs, such as other aminothiophene carbonitriles, are synthesized for their potential use as intermediates in the creation of more complex functional materials and have been studied for their reactivity. researchgate.netnih.gov The synthesis of related structures often involves multi-component reactions, for example, reacting aldehydes, malononitrile (B47326), and a sulfur-containing compound. researchgate.netsemanticscholar.org The general class of 2-aminothiophene-3-carbonitriles is accessible through various synthetic routes, including domino reactions. acs.org

Given its structural features, this compound is a promising candidate for investigation in materials science, particularly for applications where intramolecular charge transfer is a key mechanism. This includes the development of new dyes, sensors, and components for organic electronic devices.

Table 2: Chemical Data for this compound

Property Value
CAS Number 276670-60-1 bldpharm.com
Molecular Formula C₉H₆N₂S₂ bldpharm.com
Molecular Weight 206.28 g/mol bldpharm.com
MDL Number MFCD01105440 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S2 B3256772 5'-Amino-2,3'-bithiophene-4'-carbonitrile CAS No. 276670-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-thiophen-2-ylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDPTFXYBRCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Amino 2,3 Bithiophene 4 Carbonitrile

Precursor Synthesis and Intermediate Derivatization

The synthesis of 5'-Amino-2,3'-bithiophene-4'-carbonitrile fundamentally relies on the preparation of two key thiophene (B33073) precursors that are designed to be joined via a cross-coupling reaction. The synthetic strategy involves creating a nucleophilic thiophene and an electrophilic thiophene partner.

A common and highly effective method for the synthesis of substituted 2-aminothiophenes is the Gewald aminothiophene synthesis . derpharmachemica.com This reaction typically involves the base-catalyzed condensation of a ketone with a compound containing an activated nitrile group, followed by cyclization with elemental sulfur. derpharmachemica.com For the synthesis of a precursor to the target molecule, one could envision a pathway starting with the Knoevenagel condensation of an activated nitrile and a ketone, which is then cyclized with sulfur. derpharmachemica.com

For instance, a plausible precursor, 5-amino-1H-pyrazole-4-carbonitrile , can be synthesized by reacting appropriate starting materials with trichloroacetonitrile, followed by condensation with hydrazines. mdpi.com While not a thiophene, this illustrates the modular approach to building heterocyclic precursors. A more direct thiophene precursor, such as a 2-aminothiophene-3-carbonitrile , can be readily formed through the Gewald reaction. derpharmachemica.comnih.govresearchgate.net These precursors can then be further functionalized. For example, the amino group may be protected before introducing a boronic acid or stannyl (B1234572) group required for cross-coupling.

Another critical precursor is a suitably halogenated thiophene, which acts as the electrophile in the cross-coupling step. Compounds like 2-bromothiophene (B119243) or 2-iodothiophene (B115884) are common starting points and are often commercially available or can be synthesized through standard halogenation procedures of thiophene. wikipedia.org The reaction of thiophene with butyl lithium creates 2-lithiothiophene, which can then react with electrophiles to produce a variety of thienyl derivatives. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions for Bithiophene Core Assembly

The central step in forming the this compound backbone is the carbon-carbon bond formation between two thiophene rings. This is achieved through various palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds, including bithiophenes, due to the stability and low toxicity of the organoboron reagents. rsc.orgnih.gov The reaction couples an organoboron compound (e.g., a thienylboronic acid or ester) with an organic halide (e.g., a bromothiophene) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net

A typical protocol for a bithiophene synthesis would involve reacting a thienylboronic acid with a bromothiophene derivative. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophenes

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene (B28343)/Ethanol (B145695)/H₂O80High rsc.org
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent researchgate.net
Pd(OH)₂NoneK₂CO₃Ethanol65High nih.gov

Stille Coupling Procedures

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile and tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgacs.org

For the synthesis of the bithiophene core, a thienylstannane would be reacted with a halogenated thiophene. researchgate.net A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org Additives like copper(I) salts can be used to accelerate the reaction rate. researchgate.netharvard.edu

Table 2: Representative Conditions for Stille Coupling of Thiophenes

CatalystLigand/AdditiveSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIDMF80-100Good researchgate.net
Pd₂(dba)₃AsPh₃, CuIDMFRoom Temp.High harvard.edu
PdCl₂(PPh₃)₂LiClTHFRefluxModerate to Good researchgate.net

Kumada Coupling Approaches

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and an organic halide as the electrophile. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov This method is advantageous due to the direct use of readily prepared Grignard reagents. organic-chemistry.orgacs.org

To form the bithiophene linkage, a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) would be coupled with a halogenated thiophene. researchgate.net The high reactivity of Grignard reagents can sometimes limit the functional group tolerance compared to other methods. organic-chemistry.org

Table 3: Representative Conditions for Kumada Coupling of Thiophenes

CatalystSolventTemperature (°C)Yield (%)Reference
NiCl₂(dppp)THF/EtherRoom Temp. to RefluxGood researchgate.net
NiCl₂(dppe)THF0High researchgate.net
PdCl₂(dppf)THFRoom Temp.High researchgate.net

Negishi Coupling Strategies

The Negishi coupling employs an organozinc compound as the nucleophile, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Organozinc reagents are generally more tolerant of functional groups than Grignard reagents but more reactive than organoboron or organotin compounds. youtube.comorgsyn.org

The synthesis of the bithiophene core via Negishi coupling would involve the reaction of a thienylzinc reagent with a halogenated thiophene. youtube.com This method is noted for its high yields and ability to form C-C bonds between various types of carbon atoms (sp², sp³, sp). wikipedia.org

Table 4: Representative Conditions for Negishi Coupling of Thiophenes

Nitrile Group Introduction and Derivatization Approaches

The introduction of the nitrile (−C≡N) functional group is a critical step that can be performed either on a precursor molecule before the cross-coupling reaction or on the assembled bithiophene skeleton. wikipedia.org

One of the most common methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . This involves the diazotization of a primary aromatic amine (forming a diazonium salt), which is then treated with a copper(I) cyanide salt to yield the nitrile. rsc.org

Alternatively, a nitrile group can be formed through the dehydration of a primary amide . A bithiophene carboxamide, which could be synthesized from a corresponding carboxylic acid or ester, can be dehydrated using various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to afford the nitrile.

Another route is the Rosenmund-von Braun synthesis , which involves the reaction of an aryl halide with copper(I) cyanide, typically in a polar aprotic solvent like DMF or NMP at high temperatures. wikipedia.org More modern methods, such as the van Leusen reaction, allow for the conversion of ketones into nitriles using tosylmethyl isocyanide (TosMIC), offering a cyanide-free alternative. rsc.org

Direct Cyanation Methods

The introduction of a nitrile group onto an existing 2,3'-bithiophene (B1606649) core is a plausible synthetic strategy. Direct cyanation of aromatic and heteroaromatic systems can be achieved through several methods, although these are often substrate-dependent and may require optimization.

One potential approach is the electrophilic cyanation of a pre-formed 5'-amino-2,3'-bithiophene derivative. Reagents such as tosyl cyanide (TsCN) or cyanogen (B1215507) halides (e.g., ClCN, BrCN) in the presence of a Lewis acid could facilitate the introduction of the cyano group at the 4'-position. The electron-donating nature of the amino group would activate the thiophene ring towards electrophilic substitution. However, regioselectivity can be a challenge, and protection of the amino group might be necessary to avoid side reactions.

Another strategy involves the oxidative cyanation of an unsubstituted 2,3'-bithiophene. This can be accomplished using a combination of a cyanide source, such as sodium cyanide, and an oxidizing agent. youtube.com Metal-catalyzed cyanations, for instance, using palladium or copper catalysts, could also be explored, particularly starting from a halogenated bithiophene precursor at the 4'-position. youtube.com

Table 1: Potential Direct Cyanation Reagents

Reagent Catalyst/Conditions Comments
Tosyl Cyanide (TsCN) Lewis Acid (e.g., ZnCl₂) Electrophilic cyanation. youtube.com
Cyanogen Bromide (BrCN) UV irradiation or radical initiator Radical cyanation.
Sodium Cyanide (NaCN) Oxidizing agent (e.g., DDQ) Oxidative cyanation. youtube.com
Copper(I) Cyanide (CuCN) High temperature, polar solvent Nucleophilic substitution of a halide.

Cyclization Reactions Yielding Nitrile Functionalities

Cyclization reactions that directly form the aminonitrile-substituted thiophene ring are among the most powerful tools for this synthesis. The Gewald reaction and its analogues are prime examples. wikipedia.org

A plausible route to this compound involves the Gewald reaction between a suitable thienyl ketone, such as 1-(thiophen-2-yl)ethan-1-one, an active methylene (B1212753) nitrile like malononitrile (B47326), and elemental sulfur. nih.govnih.gov The reaction proceeds via a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene ring. wikipedia.org In this specific case, the starting ketone would be a 2-acetylthiophene (B1664040) derivative, leading to the desired 2,3'-bithiophene structure.

The reaction conditions for the Gewald reaction can be varied, often employing a base catalyst such as morpholine, triethylamine, or sodium ethoxide in a solvent like ethanol or dimethylformamide (DMF). nih.govderpharmachemica.com Microwave-assisted Gewald reactions have also been shown to improve reaction times and yields. derpharmachemica.com

Amino Group Incorporation and Functionalization Strategies

Amination Reactions

The introduction of the amino group can be achieved through amination of a suitably functionalized 2,3'-bithiophene-4'-carbonitrile precursor. A common strategy involves the nucleophilic substitution of a halogen atom, typically bromine, from the 5'-position of the bithiophene ring.

Starting with a 5'-bromo-2,3'-bithiophene-4'-carbonitrile, amination can be carried out using various ammonia (B1221849) equivalents or nitrogen nucleophiles. Common methods include the Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable ligand to couple the aryl halide with an amine source. Alternatively, direct nucleophilic aromatic substitution with ammonia or an amide anion under harsh conditions (high temperature and pressure) could be employed, though this is generally less favorable.

Table 2: Representative Amination Reactions

Reagent Catalyst/Conditions Reaction Type
Ammonia Copper catalyst (e.g., CuI) Ullmann condensation
Benzophenone imine Pd₂(dba)₃, BINAP, NaOtBu Buchwald-Hartwig amination

Transformations of the Amino Moiety

Once the 5'-amino group is in place, it can be further functionalized to generate a variety of derivatives. The nucleophilic nature of the amino group allows for reactions with a range of electrophiles.

For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Reaction with aldehydes or ketones can form Schiff bases (imines), which can be subsequently reduced to secondary amines. The amino group can also participate in cyclization reactions to form fused heterocyclic systems, such as thieno[3,2-b]pyrimidines, by reacting with appropriate bifunctional reagents. researchgate.net Diazotization of the amino group, followed by Sandmeyer-type reactions, could also be used to introduce a wide range of other functional groups, although the stability of the diazonium salt would be a critical factor.

Ring-Closure Synthetic Pathways for Thiophene-Nitrile Formation

Gewald Reaction Analogues and Modifications

As mentioned earlier, the Gewald reaction is a highly versatile and efficient method for the synthesis of 2-aminothiophenes. wikipedia.org For the synthesis of this compound, a key starting material would be a ketone where one of the alpha-carbons is part of a thiophene ring.

A specific example would be the reaction of a (thien-2-yl)-substituted ketone with cyanoacetamide or malononitrile and elemental sulfur. nih.govresearchgate.net The use of cyanoacetamide instead of malononitrile would lead to a 3-carboxamide derivative, which can be subsequently dehydrated to the target nitrile. nih.govresearchgate.net

Modifications to the classical Gewald reaction conditions have been developed to improve its efficiency and scope. These include the use of different bases, such as organic bases like piperidine (B6355638) or inorganic bases like potassium carbonate. nih.gov Microwave irradiation has been demonstrated to significantly accelerate the reaction. derpharmachemica.com The general mechanism involves a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur to the activated double bond, and subsequent intramolecular cyclization and tautomerization to afford the final 2-aminothiophene product. wikipedia.org

Table 3: Gewald Reaction Components for Target Synthesis

Ketone Component Active Methylene Nitrile Sulfur Source Base/Catalyst
1-(Thiophen-2-yl)ethan-1-one Malononitrile Elemental Sulfur Morpholine
1-(Thiophen-3-yl)ethan-1-one Cyanoacetamide Elemental Sulfur Triethylamine

Fiesselmann Reaction Principles for Thiophene Ring Construction

The Fiesselmann thiophene synthesis is a powerful name reaction in organic chemistry for constructing the thiophene ring. wikipedia.org Developed by Hans Fiesselmann, the reaction traditionally involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org

A significant variation of this reaction, which is directly relevant to the synthesis of the target molecule, occurs when the ester group in the starting acetylenic substrate is replaced with a nitrile group. This modification leads to the formation of 3-aminothiophenes, providing a direct route to the amino-substituted thiophene core. wikipedia.org The general mechanism proceeds through a series of steps:

Deprotonation and Michael Addition: A base deprotonates the thiol group of the thioglycolic acid derivative, which then acts as a nucleophile. It attacks one of the sp-hybridized carbons of the α,β-acetylenic nitrile in a Michael-type addition.

Second Addition: Another molecule of the thioglycolic derivative can add to the resulting double bond.

Cyclization: Intramolecular cyclization is initiated by the deprotonation of a thioglycolic acid ester moiety.

Elimination and Tautomerization: The resulting thiolane intermediate undergoes elimination steps to form an α,β-unsaturated ketone, which then tautomerizes to yield the stable aromatic thiophene ring. wikipedia.org

This "ring closure" approach is considered more versatile than many cross-coupling strategies because it builds the thiophene ring with the desired substituents already in place, avoiding limitations tied to the availability of pre-functionalized thiophene building blocks. acs.org Research has demonstrated that this methodology is effective for creating substituted 2,2'-bithiophenes and terthiophenes, highlighting its utility in synthesizing complex oligothiophenes. acs.orgnih.gov

Stereoselective and Regioselective Synthesis Considerations

In the synthesis of this compound, regioselectivity is a critical consideration. The precise placement of the amino and carbonitrile groups on one thiophene ring and the linkage to the second thiophene ring at a specific position dictates the final structure and properties of the molecule.

The Fiesselmann reaction and its variants are noted for offering a high degree of regiocontrol. For instance, a study on the Fiesselmann condensation of ynone trifluoroborate salts with alkylthiols to produce bifunctional thiophenes reported complete regiocontrol. organic-chemistry.org This control stems from the defined mechanism of nucleophilic attack and subsequent cyclization. In the context of this compound, the reaction would likely involve a precursor containing one thiophene ring attached to a side chain that undergoes the Fiesselmann cyclization. The structure of this precursor would determine the final connectivity of the two rings and the position of the substituents.

While the target molecule is aromatic and achiral, stereoselective considerations can become important during the synthesis of intermediates, such as partially saturated dihydrothiophenes. For example, in the synthesis of related trans-2-amino-4,5-dihydrothiophene-3-carbonitriles, controlling the relative stereochemistry of substituents on the dihydrothiophene ring is crucial. acs.org Quantum chemical studies have been employed to understand the reaction mechanism and the formation of specific isomers, indicating that the process can proceed through different transition states leading to distinct stereochemical outcomes. acs.orgnih.gov Although these saturated intermediates are subsequently aromatized to form the final thiophene ring, controlling their stereochemistry can influence the feasibility and yield of the subsequent reaction steps.

The regioselective synthesis of other heterocyclic systems, such as thieno[2,3-b]pyridines, has also been explored, where intramolecular cyclization of a sulphide intermediate dictates the final arrangement of the fused rings. nih.gov These principles of controlling cyclization reactions are directly applicable to ensuring the correct 2,3'-linkage in the target bithiophene.

Optimization of Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. Research on the synthesis of related aminothiophene carbonitriles and other heterocyclic compounds provides a framework for potential optimization strategies. nih.govorganic-chemistry.org

Catalyst and Base Selection: The choice of base is crucial in the Fiesselmann reaction and related syntheses. While sodium alcoholates are traditionally used, other bases like potassium carbonate (K₂CO₃) have been shown to be highly effective. wikipedia.orgorganic-chemistry.org In the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, various catalysts were tested, with aqueous sodium carbonate (Na₂CO₃) ultimately providing the best yields (up to 74%) compared to potassium hydroxide (B78521) (KOH) or tertiary amines. acs.orgnih.gov The use of a recyclable heterogeneous nano-catalyst has also been reported for the green synthesis of related 5-amino-pyrazole-4-carbonitriles, suggesting a path for more environmentally friendly procedures. rsc.org

Solvent and Temperature Effects: The reaction solvent can significantly influence reaction rates and yields. Studies on similar syntheses have explored a range of solvents, from nonpolar options like toluene and 1,4-dioxane (B91453) to polar aprotic solvents like THF, MeCN, and DMF, and polar protic solvents like ethanol. researchgate.net For the synthesis of certain dihydrothiophene derivatives, conducting the reaction at a slightly elevated temperature of 40–50 °C was found to be optimal when using aqueous Na₂CO₃ as the catalyst. acs.orgnih.gov In other cases, reactions are run at room temperature or reflux, depending on the specific reactants and catalysts involved. researchgate.net

The following table summarizes findings from optimization studies on related thiophene syntheses, illustrating the impact of different reaction parameters.

Product TypeCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
2-Amino-4,5-dihydrothiophene-3-carbonitriles10% aq KOHEthanolRT37% acs.orgnih.gov
2-Amino-4,5-dihydrothiophene-3-carbonitrilesK₂CO₃EthanolRTUp to 70% acs.orgnih.gov
2-Amino-4,5-dihydrothiophene-3-carbonitrilesaq Na₂CO₃Ethanol40-5062-74% acs.orgnih.gov
Thiophene Trifluoroborates (via Fiesselmann)K₂CO₃Not specifiedNot specifiedHigh organic-chemistry.org
4,5-DiphosphonyldihydropyridazinesNone1,4-DioxaneReflux96% researchgate.net
4,5-DiphosphonyldihydropyridazinesNoneCH₂Cl₂RT97% researchgate.net

Chemical Reactivity and Functional Transformations of 5 Amino 2,3 Bithiophene 4 Carbonitrile

Reactivity at the Amino Group

The 5'-amino group (NH₂) is a potent nucleophile and a strong activating group, significantly influencing the molecule's reactivity. It readily participates in reactions typical of aromatic amines, including acylation, alkylation, and condensation pathways.

The direct N-alkylation of the amino group on 2-aminothiophene systems has been reported as notably challenging to achieve under mild conditions. electronicsandbooks.comnih.gov Forcing conditions are often required, which can limit the scope and yield of such transformations. nih.gov

A more effective and milder strategy for introducing alkyl groups involves a two-step process: initial acylation of the amino group, followed by alkylation. The amino group can be first converted to a carbamate (B1207046) or amide. This derivative then undergoes N-alkylation using a base such as cesium carbonate in a polar aprotic solvent like N,N-Dimethylformamide (DMF). nih.gov This approach circumvents the difficulties of direct alkylation and provides a more reliable route to N-alkylated aminothiophene derivatives.

Table 1: Representative Conditions for N-Alkylation of Acylated 2-Aminothiophenes This table is based on methodologies developed for analogous 2-amino-3-acylthiophenes.

StepReagentBaseSolventConditionsPurpose
1. AcylationAcyl Chloride or Anhydride (B1165640)Pyridine (B92270) or Et₃NDCM or THF0 °C to RTProtection/Activation of Amino Group
2. AlkylationAlkyl Halide (e.g., R-I)Cs₂CO₃DMFRT to 60 °CIntroduction of Alkyl Group

Data derived from methodologies for related aminothiophene structures. nih.gov

The nucleophilic amino group, positioned adjacent to the nitrile, provides an ideal framework for condensation and subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are fundamental to the synthetic utility of aminonitriles.

One of the most significant transformations is the construction of a fused pyrimidine (B1678525) ring to form thieno[2,3-d]pyrimidine (B153573) derivatives. For instance, analogous 2-aminothiophene-3-carbonitriles readily condense with reagents like phenyl isothiocyanate or thiophosgene (B130339) to yield complex, fused dithienopyrimidopyrimid-thiones. researchgate.net Similarly, Mannich-type reactions involving the condensation of related aminodihydrothiophenes with formaldehyde (B43269) and a primary amine furnish hexahydrothieno[2,3-d]pyrimidines. nih.gov These reactions highlight the capacity of the amino group to act as a binucleophile to build complex polycyclic structures.

Three-component condensation reactions are also highly effective. The reaction of 2-aminothiophenes with various aldehydes and Meldrum's acid, for example, leads to the formation of thieno[2,3-b]pyridin-6-ones. researchgate.net

Table 2: Examples of Condensation Reactions with Analogous Aminothiophenes

Reactant(s)Product TypeReference
Phenyl isothiocyanateFused Thienopyrimidine researchgate.net
Formaldehyde, Primary AmineThieno[2,3-d]pyrimidine nih.gov
Aromatic Aldehyde, Meldrum's AcidThieno[2,3-b]pyridine researchgate.net

While direct [3+2] cycloaddition reactions involving the amino group of this specific molecule are not extensively documented, the general principle of using heterocyclic structures in such transformations is well-established. uchicago.edunih.gov Azomethine ylides derived from related thiophene (B33073) systems can undergo 1,3-dipolar cycloadditions, suggesting that derivatization of the amino group could potentially open pathways for cycloaddition chemistry. nih.gov

Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is electrophilic at the carbon atom and can undergo a variety of transformations, including nucleophilic additions, cyclizations, hydrolysis, and reduction.

The nitrile group is susceptible to attack by strong nucleophiles. While intermolecular additions are a staple of nitrile chemistry, intramolecular reactions are particularly relevant for 5'-Amino-2,3'-bithiophene-4'-carbonitrile and its analogues. The proximity of other reactive sites within the molecule facilitates cyclization reactions where the nitrile group is a key electrophilic partner.

For example, the synthesis of the 2-aminothiophene ring itself often proceeds via a mechanism that concludes with the intramolecular nucleophilic attack of a sulfur-containing intermediate onto a nitrile group, followed by tautomerization. nih.gov This demonstrates the inherent ability of the nitrile in this electronic environment to participate in ring-forming reactions. nih.govacs.org In related heterocyclic syntheses, a generated carbanion can attack a neighboring nitrile group to construct a new five- or six-membered ring, a process that is fundamental in the creation of fused pyridine systems from aminonitrile precursors. researchgate.net

The nitrile group can be converted into other important functional groups through hydrolysis or reduction, significantly expanding the synthetic potential of the parent molecule.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be partially hydrolyzed to a primary amide (-CONH₂) or fully hydrolyzed to a carboxylic acid (-COOH). This transformation converts the electron-withdrawing nitrile into either a neutral amide or an electron-withdrawing carboxylate, altering the electronic properties of the thiophene ring.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reagents for this transformation include strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). The resulting aminomethyl group is a flexible linker and a basic site, useful for further functionalization. The existence of related compounds like 5-(Aminomethyl)thiophene-3-carbonitrile hydrochloride implies the feasibility of such reductions while retaining other ring functionalities. ambeed.com

Electrophilic Aromatic Substitution on the Bithiophene Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems, including thiophene. masterorganicchemistry.com The outcome of such a reaction on the this compound scaffold is dictated by the powerful and opposing electronic effects of the substituents and the inherent reactivity of the thiophene rings.

The 5'-amino group is a very strong activating, ortho-, para-directing group. libretexts.orgyoutube.com It powerfully directs incoming electrophiles to the positions ortho (C4') and para (C2') to itself. The 4'-position is blocked by the nitrile group. The 2'-position is the point of attachment to the other thiophene ring.

Conversely, the 4'-carbonitrile group is a meta-directing deactivator, pulling electron density from the ring it is attached to (ring A). libretexts.org

The second thiophene ring (ring B), attached at the 3'-position of ring A, is activated by the electron-donating aminothienyl substituent. Thiophene rings are known to undergo electrophilic substitution preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to greater stabilization of the cationic intermediate. masterorganicchemistry.comlibretexts.org

Considering these factors, the most probable site for electrophilic attack is the C5 position of the unsubstituted thiophene ring (ring B). This position is an α-position and is activated by the entire substituent at its C2 position. Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation are predicted to occur selectively at this site. masterorganicchemistry.com

Nucleophilic Aromatic Substitution on the Bithiophene Core

The bithiophene core of this compound is an electron-rich aromatic system. Generally, such systems are not predisposed to undergo nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. The cyano (-CN) group at the 4'-position does provide some electron-withdrawing character, which could potentially facilitate nucleophilic attack on the thiophene ring to which it is attached.

However, the presence of the electron-donating amino (-NH2) group at the 5'-position is expected to counteract this effect, thereby deactivating the ring towards nucleophilic substitution. It is more likely that the amino group itself would act as a nucleophile in other reactions rather than the bithiophene core undergoing SNAr.

For SNAr to occur on the bithiophene core, it would likely require the presence of a good leaving group, such as a halogen, on the ring, which is absent in the parent molecule. If a halogenated derivative of this compound were to be synthesized, nucleophilic substitution could potentially be achieved.

Table 1: Predicted Reactivity towards Nucleophilic Aromatic Substitution

Reactant/ConditionExpected Outcome for this compoundRationale
Strong Nucleophile (e.g., RO⁻, R₂N⁻)No reaction on the bithiophene coreThe electron-donating amino group deactivates the ring system, making it less susceptible to nucleophilic attack.
Halogenated Derivative + NucleophilePotential for SNArA halogen atom would act as a leaving group, enabling substitution, though reaction conditions would need to be optimized.

Functionalization of the Bithiophene Scaffold for Extended Conjugation

The functionalization of the this compound scaffold is a key step for its potential application in organic electronics, where extending the π-conjugated system is crucial for tuning the material's optical and electronic properties. The primary sites for functionalization are the amino group and the C-H bonds on the thiophene rings, particularly the unsubstituted positions.

One of the most powerful methods for extending conjugation is through metal-catalyzed cross-coupling reactions. The free C-H bonds on the thiophene rings, especially at the 5-position of the terminal thiophene ring, could be amenable to direct arylation or C-H activation/functionalization reactions. More commonly, the parent molecule would first be halogenated to introduce a reactive handle for cross-coupling reactions such as Suzuki, Stille, or Heck couplings.

The amino group can also be a site for functionalization. For instance, it can be acylated or converted into other functional groups that can then participate in further reactions to extend the conjugated system.

Table 2: Potential Functionalization Reactions for Extended Conjugation

Reaction TypeReagents and ConditionsPotential Product
Suzuki CouplingHalogenated bithiophene, Arylboronic acid, Pd catalyst, BaseAryl-substituted bithiophene
Stille CouplingHalogenated bithiophene, Organostannane, Pd catalystAryl- or Vinyl-substituted bithiophene
Heck CouplingHalogenated bithiophene, Alkene, Pd catalyst, BaseAlkenyl-substituted bithiophene
Buchwald-Hartwig AminationHalogenated bithiophene, Amine, Pd catalyst, BaseN-Aryl or N-Alkyl substituted amino-bithiophene
Acylation of Amino GroupAcyl chloride or Anhydride, BaseAmide-functionalized bithiophene

Oligomerization and Polymerization as Monomeric Units

This compound possesses the necessary functionality to act as a monomer for the synthesis of oligomers and polymers. The bithiophene unit itself is a common building block for conjugated polymers. The polymerization can proceed through several mechanisms, primarily involving the coupling of monomer units at their reactive sites.

For this specific monomer, polymerization would likely be achieved through oxidative polymerization or by first converting the monomer into a di-functionalized derivative suitable for polycondensation reactions. For instance, halogenation at the available C-H positions of the thiophene rings would create a monomer that can undergo dehalogenative polycondensation using catalysts like nickel or palladium.

Electropolymerization is another viable method, where the monomer is oxidized electrochemically to form a polymer film on the electrode surface. The amino group and the electron-rich thiophene rings would facilitate this oxidative process. The resulting polymers would be expected to be electroactive and potentially exhibit interesting optical properties due to the extended π-conjugation along the polymer backbone.

Table 3: Anticipated Polymerization Methods and Resulting Polymers

Polymerization MethodMonomer PrerequisiteResulting Polymer StructurePotential Properties
Oxidative PolymerizationThis compoundPolymer with linkages at unsubstituted thiophene positionsElectroactive, Conjugated
Polycondensation (e.g., Suzuki, Stille)Dihalogenated this compoundAlternating copolymer (if co-monomer is used) or HomopolymerTunable electronic and optical properties
ElectropolymerizationThis compoundPolymer film on electrode surfaceElectrochromic, Conductive

Spectroscopic and Structural Elucidation Methodologies for 5 Amino 2,3 Bithiophene 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 5'-Amino-2,3'-bithiophene-4'-carbonitrile is anticipated to display distinct signals corresponding to the protons on the two thiophene (B33073) rings and the amino group. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN), as well as the sulfur atoms in the heterocyclic rings.

The protons on the thiophene rings are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The amino group protons would likely present as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H (adjacent to S)7.0 - 7.5Doublet3.0 - 6.0
Thiophene H (beta to S)6.5 - 7.0Doublet or Doublet of Doublets3.0 - 6.0
Amino (-NH₂)4.0 - 6.0Broad SingletN/A
Thiophene H (on aminothiophene ring)6.0 - 6.5SingletN/A

Note: The predicted values are based on data from analogous bithiophene and aminothiophene structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom of the nitrile group is expected to appear in a characteristic downfield region. The carbons of the thiophene rings will resonate in the aromatic region, with those bonded to the amino group and nitrile group showing significant shifts due to their electronic effects.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Nitrile (-C≡N)115 - 125
Thiophene C (Aromatic)100 - 150
C-NH₂145 - 155
C-CN90 - 100

Note: These are predicted chemical shift ranges based on general values for substituted thiophenes and related functional groups. youtube.com

To definitively assign the proton and carbon signals and to establish the connectivity between the two thiophene rings, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be used to identify which protons are adjacent to each other on the thiophene rings. Cross-peaks would be expected between neighboring thiophene protons. libretexts.orgbeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. Each CH group in the molecule would produce a cross-peak, linking the chemical shifts of the proton and the carbon to which it is attached. youtube.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the carbons at the junction of the two thiophene rings. Correlations from the thiophene protons to the nitrile carbon would firmly establish the position of this functional group. libretexts.orgwikipedia.org

Vibrational Spectroscopy Methods

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, characteristic stretching and bending vibrations for the amino, nitrile, and thiophene ring systems are expected. For instance, the nitrile group typically exhibits a sharp, intense absorption band. The N-H stretching vibrations of the amino group are also characteristic.

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium
C≡N Stretch (Nitrile)2210 - 2260Strong, Sharp
C=C Stretch (Thiophene Ring)1500 - 1600Medium
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak to Medium

Note: These predictions are based on characteristic infrared absorption frequencies for the functional groups present in the molecule. researchgate.net

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information on molecular vibrations. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the thiophene rings. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum.

Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C≡N Stretch (Nitrile)2210 - 2260Strong
Thiophene Ring Breathing1400 - 1500Strong
C-S-C Symmetric Stretch650 - 750Medium

Note: The predicted Raman shifts are based on typical values for the respective functional groups and ring systems.

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy provides critical insights into the electronic transitions within a molecule, which are directly related to its conjugated system and functional groups.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique for investigating the electronic properties of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of a bithiophene derivative is typically characterized by intense absorption bands corresponding to π → π* transitions within the conjugated bithiophene backbone. The presence of the amino (-NH₂) and cyano (-CN) groups can influence the position and intensity of these absorption bands. The amino group, being an electron-donating group, and the cyano group, an electron-withdrawing group, can create a "push-pull" system, which may lead to a bathochromic (red) shift of the absorption maximum compared to the unsubstituted bithiophene core.

For related 2-aminothiophene derivatives, absorption maxima are often observed in the range of 340-450 nm. While specific experimental data for this compound is not available in the reviewed literature, analysis would involve dissolving the compound in a suitable solvent, such as acetonitrile (B52724) or ethanol (B145695), and recording the spectrum.

Table 1: UV-Vis Absorption Data

Compound Name Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1)

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules, known as fluorophores. Upon absorbing light, a molecule is promoted to an excited state. For fluorescent compounds, relaxation from the lowest singlet excited state to the ground state is accompanied by the emission of a photon. This emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The methodology for analyzing this compound would involve exciting the sample at its absorption maximum (determined by UV-Vis spectroscopy) and recording the resulting emission spectrum. Key parameters to be determined include the emission maximum (λem), the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state. These properties are highly sensitive to the molecular environment, including solvent polarity and viscosity. Many bithiophene derivatives are known to be fluorescent, and the "push-pull" nature of the substituents in the target compound suggests the potential for interesting photophysical properties, such as intramolecular charge transfer (ICT) fluorescence.

Table 2: Fluorescence Spectroscopy Data

Compound Name Excitation Wavelength (nm) Emission Maximum (λem, nm) Quantum Yield (ΦF)

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis. For this compound (molecular formula C₉H₆N₂S₂), the expected monoisotopic mass is approximately 206.00 Da.

High-resolution mass spectrometry (HRMS) is particularly crucial as it can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. Common ionization techniques for such organic molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). Analysis of the fragmentation pattern can further corroborate the proposed structure.

Table 3: Mass Spectrometry Data

Compound Name Molecular Formula Calculated Mass (Da) Observed Molecular Ion (m/z)

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the most powerful technique for the direct determination of the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The methodology involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure. For related aminothiophene compounds, XRD studies have confirmed planar or near-planar conformations of the thiophene rings and have detailed hydrogen bonding networks involving the amino groups and nitrile nitrogen atoms, which dictate the supramolecular assembly in the solid state. researchgate.net

In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to analyze the bulk material, providing information on the crystalline phases present and the degree of crystallinity.

Table 4: X-ray Diffraction Data

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c, Å) Data not available
Unit Cell Angles (α, β, γ, °) Data not available
Volume (ų) Data not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₉H₆N₂S₂), the theoretical elemental composition would be calculated as follows:

Carbon (C): (9 * 12.011) / 206.28 * 100% = 52.39%

Hydrogen (H): (6 * 1.008) / 206.28 * 100% = 2.93%

Nitrogen (N): (2 * 14.007) / 206.28 * 100% = 13.58%

Sulfur (S): (2 * 32.065) / 206.28 * 100% = 31.10%

The experimental analysis would involve combusting a small, precise amount of the sample and quantifying the resulting combustion products (CO₂, H₂O, N₂, and SO₂).

Table 5: Elemental Analysis Data for C₉H₆N₂S₂

Element Calculated (%) Found (%)
C 52.39 Data not available
H 2.93 Data not available
N 13.58 Data not available

Computational and Theoretical Investigations of 5 Amino 2,3 Bithiophene 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of novel compounds. These methods, which include Density Functional Theory (DFT) and ab initio techniques, provide deep insights into the electronic structure and behavior of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries, reaction mechanisms, and various spectroscopic properties of organic molecules. For compounds similar to 5'-Amino-2,3'-bithiophene-4'-carbonitrile, such as other functionalized bithiophenes and 2-aminothiophene derivatives, DFT calculations have been instrumental. researchgate.netnih.gov These studies typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p)) to accurately model the system. researchgate.net

However, a specific DFT study dedicated to optimizing the geometry, calculating vibrational frequencies, or exploring the reaction pathways of this compound has not been identified in the surveyed literature. Such a study would be invaluable for understanding its stability and potential reactivity.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

There are currently no published studies that have employed ab initio methods to investigate the properties of this compound.

Electronic Structure Analysis

The analysis of a molecule's electronic structure is crucial for predicting its chemical behavior, including its reactivity and photophysical properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For related aminothiophene and bithiophene systems, HOMO-LUMO analysis has been used to predict their charge transport properties and reactivity. nih.govnih.gov For instance, in studies of other donor-acceptor systems, the HOMO-LUMO gap calculated via DFT is a predictor of π-stacking strength. nih.gov Unfortunately, specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been reported.

Table 1: Frontier Molecular Orbital Data for this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons and π-systems, indicating susceptibility to electrophilic attack) and positive potential (often around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack).

While MEP maps have been generated for analogous cyclic azacyanines to understand their reactivity, no such analysis has been published for this compound. uq.edu.au Such a map would identify the most electron-rich and electron-poor regions of the molecule, providing crucial information for predicting its interaction with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. researchgate.netsemanticscholar.orgnih.gov It allows for the prediction of UV-Vis absorption spectra, fluorescence properties, and other photophysical phenomena. TD-DFT calculations can provide information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π). researchgate.netrsc.org

The application of TD-DFT to this compound would be essential for understanding its potential use in optoelectronic applications. However, there are no available TD-DFT studies in the literature that have modeled the excited states of this specific compound.

Table 2: Predicted Electronic Transitions for this compound (Hypothetical Data)

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 Data not available Data not available Data not available
S0 → S2 Data not available Data not available Data not available

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For molecules like this compound, understanding its formation and subsequent reactivity is key to its synthesis and application. While direct computational studies on the reaction mechanism of this compound are not extensively documented in the literature, insights can be drawn from studies on analogous 2-aminothiophene derivatives.

For instance, the mechanism of formation for related trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has been investigated using high-level quantum chemical calculations. acs.org These studies often explore various reaction pathways, such as Michael-type additions followed by intramolecular cyclization. acs.org DFT calculations are employed to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. acs.orgnih.gov This allows for the calculation of activation energies, which are critical in identifying the most plausible reaction pathway.

A hypothetical reaction pathway for the synthesis of this compound could involve the condensation of a suitable thiophene-based precursor with a compound containing the cyanoacetyl group. Computational simulations would be essential to map out the potential energy surface of such a reaction. The table below illustrates the kind of data that would be generated from such a computational study, showing the calculated activation energies for different proposed steps in a reaction mechanism.

Reaction Step Proposed Transformation Calculated Activation Energy (kJ/mol)
Step 1 Initial nucleophilic attack45-55
Step 2 Intramolecular cyclization30-40
Step 3 Dehydration/Aromatization20-30

This table presents hypothetical data based on computational studies of similar thiophene (B33073) syntheses.

Furthermore, computational studies can reveal the role of catalysts in the reaction mechanism. For example, in the synthesis of related dihydrothiophenes, the effect of different bases on the reaction yield has been correlated with the calculated energetics of the base-catalyzed steps. acs.org Similar computational approaches could be applied to optimize the synthesis of this compound.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and biological properties. Conformational analysis and Molecular Dynamics (MD) simulations provide detailed insights into the accessible conformations and dynamic behavior of molecules like this compound.

Molecular Dynamics simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or in the solid state. The Automated Topology Builder (ATB) provides a platform for generating molecular force fields for MD simulations, and a topology for the related compound 5'-Amino-2,3'-bithiophene-4'-carboxamide is available, which could be adapted for the nitrile derivative. uq.edu.au MD simulations can track the fluctuations of bond lengths, bond angles, and dihedral angles over time, providing a dynamic picture of the molecule's flexibility. rsc.org

The results of a conformational analysis can be summarized in a table that lists the low-energy conformers and their relative energies.

Conformer Dihedral Angle (Thiophene-Thiophene) Relative Energy (kJ/mol)
A 30°0.0
B 150°5.2
C 90°12.8

This table presents hypothetical data illustrating the potential for different stable conformations.

Intermolecular Interactions and Aggregation Behavior (Theoretical Studies)

The way in which molecules of this compound interact with each other is fundamental to understanding its solid-state packing, self-assembly, and potential use in organic electronic materials. Theoretical studies can predict and characterize the nature and strength of these intermolecular interactions.

The key functional groups in this compound—the amino group, the nitrile group, and the thiophene rings—are all capable of participating in various non-covalent interactions. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen and the sulfur atoms in the thiophene rings can act as hydrogen bond acceptors. researchgate.net These hydrogen bonds can play a crucial role in directing the crystal packing of the molecule.

In addition to hydrogen bonding, π-π stacking interactions between the thiophene rings are expected to be significant. The extent of this stacking will be influenced by the dihedral angle between the rings, as determined by the conformational analysis. Theoretical calculations can quantify the strength of these π-π interactions and predict the preferred stacking geometries (e.g., co-facial or slipped-stack).

Computational studies on related heterocyclic systems have demonstrated the importance of a combination of hydrogen bonding and π-π interactions in forming supramolecular architectures. iucr.org For example, in the crystal structure of 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, intermolecular N—H⋯N and N—H⋯O hydrogen bonds create a two-dimensional network. iucr.org Similar motifs could be anticipated for this compound.

The following table summarizes the types of intermolecular interactions that could be theoretically investigated for this compound and their expected relative strengths.

Interaction Type Participating Groups Expected Relative Strength
Hydrogen Bonding Amino (donor), Nitrile N, Thiophene S (acceptors)Strong
π-π Stacking Thiophene ringsModerate
Dipole-Dipole Nitrile groupModerate
Van der Waals Entire moleculeWeak

This table provides a qualitative summary of potential intermolecular interactions.

Theoretical investigations into the aggregation behavior are vital for predicting how these molecules might organize in thin films, which is particularly relevant for applications in organic electronics.

Future Research Directions and Unexplored Avenues for 5 Amino 2,3 Bithiophene 4 Carbonitrile

Development of Novel and Efficient Synthetic Routes

The advancement of applications for 5'-Amino-2,3'-bithiophene-4'-carbonitrile is intrinsically linked to the availability of efficient and scalable synthetic methodologies. Current synthetic approaches are often limited, paving the way for future research into more robust and versatile routes.

Future investigations should focus on the development of one-pot, multicomponent reactions, which offer significant advantages in terms of atom economy and operational simplicity. mdpi.com Drawing inspiration from the synthesis of other heterocyclic systems, strategies involving the reaction of aldehydes, malononitrile (B47326), and sulfur-containing precursors could be adapted. researchgate.net For instance, multicomponent reactions using recyclable and environmentally benign catalysts, such as chitosan (B1678972) or magnetic nanoparticles, have proven effective for similar nitrogen- and sulfur-containing heterocycles and represent a promising avenue. researchgate.netnih.govresearchgate.net The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, could also be re-examined and optimized for the construction of the bithiophene system, potentially improving yields and reducing reaction times. researchgate.net

Parameter Current/Hypothetical Route Proposed Future Direction Potential Advantages
Reaction Type Multi-step classical synthesisOne-pot, three-component reactionReduced purification steps, higher overall yield, time savings.
Catalyst Homogeneous base/acid catalystsRecyclable magnetic nanocatalyst nih.govresearchgate.netEasy separation and reuse, reduced waste, lower cost.
Solvent High-boiling point organic solventsSolvent-free mechanochemical synthesis semanticscholar.orgEnvironmentally friendly, reduced toxic waste, potential for novel reactivity.
Starting Materials Complex, multi-step precursorsReadily available aldehydes and nitriles researchgate.netLower cost, improved accessibility, broader substrate scope.

Exploration of Advanced Derivatization for Tailored Functionality

The inherent functionality of this compound provides a rich platform for chemical modification. The primary amino group and the carbonitrile moiety are ideal targets for derivatization, allowing for the fine-tuning of the molecule's electronic, optical, and physical properties.

Future research should systematically explore the derivatization of the 5'-amino group to install a wide range of functional units. For example, acylation, alkylation, or arylation could be used to modulate solubility and influence solid-state packing. Furthermore, converting the amino group into an azomethine through condensation with various aldehydes could create novel molecular switches with tunable colorimetric or fluorescent responses. nih.gov The carbonitrile group can also be hydrolyzed to a carboxamide or carboxylic acid, providing a handle for attachment to surfaces or integration into larger polymeric structures. cymitquimica.com Such modifications are crucial for tailoring the material for specific applications, from organic photovoltaics to chemical sensors. nih.gov

Modification Site Potential Reaction Introduced Functionality Anticipated Property Change
5'-Amino GroupAcylation / SulfonylationAmide / SulfonamideImproved solubility, modified electronic properties, enhanced thermal stability.
5'-Amino GroupSchiff base formationAzomethine linkagePhoto/electro-switchable behavior, new absorption bands in the visible spectrum. nih.gov
4'-Carbonitrile GroupHydrolysisCarboxamide / Carboxylic AcidIncreased polarity, site for bioconjugation or polymer linkage. cymitquimica.com
Thiophene (B33073) RingsElectrophilic SubstitutionHalogens, Alkyl chainsTuning of HOMO/LUMO energy levels, control over intermolecular interactions.

Integration into Hybrid Organic-Inorganic Materials Systems

The development of hybrid materials, which combine organic molecules with inorganic components, offers a powerful strategy for creating multifunctional systems with synergistic properties. frontiersin.orgecampus.com The unique electronic structure of this compound makes it an excellent candidate for use as the organic component in such hybrids.

A significant future avenue is the use of this bithiophene derivative to functionalize the surfaces of inorganic nanoparticles (e.g., TiO₂, ZnO, Au, or Fe₃O₄). frontiersin.orgrsc.org The amino or a modified carboxylate group could act as an anchor, tethering the molecule to the inorganic surface. Such hybrid systems could find applications in dye-sensitized solar cells, where the bithiophene acts as a photosensitizer, or in photocatalysis. Another promising area is the integration of the molecule into the framework of Metal-Organic Frameworks (MOFs) or as an interlayer species in layered double hydroxides (LDHs). researchgate.net This could lead to materials with enhanced gas sorption capabilities, novel catalytic activity, or unique photophysical properties.

Inorganic Component Type of Hybrid System Interfacial Linkage Potential Application Area
Titanium Dioxide (TiO₂)Surface-functionalized NanoparticlesCarboxylate or phosphonate (B1237965) anchorDye-Sensitized Solar Cells (DSSCs), Photocatalysis.
Gold Nanoparticles (AuNPs)Self-Assembled MonolayersThiol or Amino group bindingChemical Sensors, Plasmon-enhanced spectroscopy.
Layered Double Hydroxides (LDH)Intercalated NanocompositeAnionic form intercalated between layersUV-absorbers, Controlled-release systems. researchgate.net
Porous SiliconCovalently-linked surface layerVia amino group derivatizationBiomedical imaging, Drug delivery.

Refinement of Theoretical Models for Predictive Material Design

Computational chemistry provides an indispensable tool for understanding structure-property relationships and guiding the rational design of new materials. While experimental work is crucial, refined theoretical models can accelerate the discovery process by predicting the properties of yet-to-be-synthesized derivatives of this compound.

Future research should employ high-level quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to build a comprehensive understanding of this molecule. nih.govacs.org These models can predict key parameters including HOMO/LUMO energy levels, electronic bandgaps, charge transport characteristics, and absorption/emission spectra. By computationally screening a virtual library of derivatives, researchers can identify the most promising candidates for specific applications, such as those with optimal energy level alignment for organic solar cells or high charge mobility for transistors. These theoretical insights can significantly reduce the experimental effort required, focusing resources on the most viable molecular designs. acs.org

Computational Method Property to be Predicted Significance for Material Design
Density Functional Theory (DFT)HOMO/LUMO energies, charge distributionPredicts electronic behavior, suitability for p-type or n-type materials. nih.gov
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectraGuides design for optical applications (e.g., OLEDs, sensors).
Molecular Dynamics (MD)Solid-state packing, morphologyElucidates how intermolecular interactions influence bulk properties.
Non-Equilibrium Green's Function (NEGF)Charge transport in molecular junctionsPredicts single-molecule conductivity for molecular electronics.

Sustainable Synthesis and Green Chemistry Implementation

Adherence to the principles of green chemistry is becoming increasingly critical in chemical synthesis. Future research on this compound must prioritize the development of environmentally benign synthetic protocols that minimize waste and energy consumption.

A key direction is the use of non-toxic, renewable, or recyclable catalysts. For example, catalysts derived from natural polymers like chitosan have been successfully used for related syntheses and offer biodegradability. researchgate.net Similarly, magnetically recoverable nanocatalysts provide a straightforward method for catalyst reuse over multiple cycles, drastically reducing waste. nih.govsemanticscholar.orgrsc.org The exploration of alternative energy sources, such as mechanochemistry (ball-milling) or microwave irradiation, can lead to significantly shorter reaction times and often obviates the need for bulk solvents. semanticscholar.org The ultimate goal is to develop a synthetic process with a high atom economy, low E-factor (environmental factor), and minimal reliance on hazardous reagents and solvents, ensuring the sustainable production of this valuable compound. researchgate.net

Green Chemistry Principle Proposed Strategy Specific Example/Target Environmental Benefit
Waste Prevention One-pot synthesisA multicomponent reaction combining three or more starting materials. mdpi.comMinimizes intermediate isolation and purification steps, reducing solvent and material loss.
Catalysis Use of a recyclable catalystFe₃O₄-supported catalyst for magnetic separation. researchgate.netrsc.orgReduces catalyst waste and allows for cost-effective reuse over many cycles.
Benign Solvents Solvent-free or water-based reactionsMechanochemical synthesis (grinding reactants together). nih.govsemanticscholar.orgEliminates the use and disposal of volatile organic compounds (VOCs).
Energy Efficiency Microwave-assisted synthesisPerforming reactions under microwave irradiation instead of conventional heating.Drastically reduces reaction times from hours to minutes, saving energy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5'-Amino-2,3'-bithiophene-4'-carbonitrile, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving malononitrile and aromatic aldehydes. For example, Knoevenagel condensation with isatin derivatives under microwave irradiation improves reaction efficiency and yield . Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and substituent electronic effects. Sodium alkoxide catalysts in alcoholic solvents favor regioselective formation of pyridine-fused derivatives over isomeric forms, as confirmed by independent synthetic validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : To confirm nitrile (C≡N) stretches (~2212 cm⁻¹) and amino (NH₂) vibrations (~3300–3478 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.4 ppm) and carbon environments (e.g., nitrile carbons at ~116 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for thiophene derivatives) and fragmentation patterns validate the structure .

Q. How should solubility and solvent selection be optimized for experimental workflows?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s nitrile and amino groups. For reactions requiring mild conditions, ethanol or methanol is preferred. Solubility in supercritical CO₂ can be modeled using density-based equations for scalable processes .

Q. What safety protocols are recommended for handling nitrile-containing derivatives?

  • Methodological Answer : Use fume hoods to avoid inhalation of nitrile vapors. Store the compound in airtight containers at 2–8°C to prevent degradation. Toxicity screening (e.g., LD₅₀ assays) is advised for biologically active analogs .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity in regioisomers. Computational tools (DFT calculations) predict chemical shifts, aiding spectral assignment . Discrepancies may arise from tautomerism or solvent effects, requiring controlled experiments (e.g., variable-temperature NMR) .

Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., C5a receptors) to prioritize derivatives with favorable binding .
  • QSAR Models : Use electronic descriptors (HOMO-LUMO gaps, dipole moments) to predict cytotoxicity or receptor affinity .
  • MD Simulations : Assess stability of ligand-receptor complexes over microsecond timescales .

Q. How can microwave-assisted synthesis improve yield and regioselectivity?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., 10 minutes vs. hours) by enhancing thermal efficiency. For example, fusion of malononitrile with ketones under microwave conditions achieves >90% yield in pyran derivatives. Optimize power (300–600 W) and solvent (e.g., ethanol) to minimize side products .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer :

  • Electrosynthesis : Use aqueous electrolytes and recyclable electrodes (e.g., Pt) to eliminate toxic reagents .
  • Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) reduces solvent waste .
  • Catalyst Recovery : Immobilize sodium alkoxide on silica gel for reuse in regioselective reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.